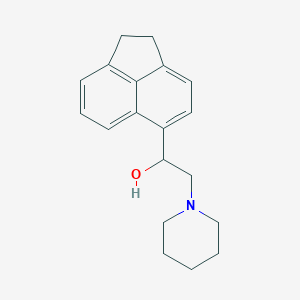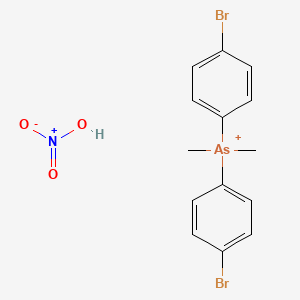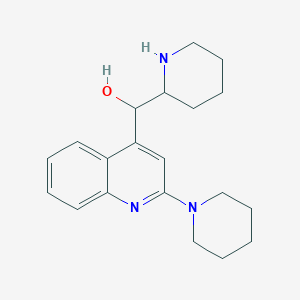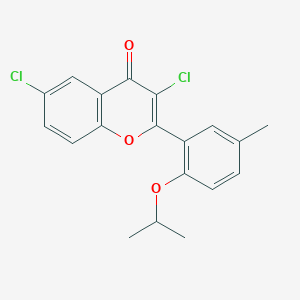
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a 5-methyl-2-propan-2-yloxyphenyl group at position 2, and a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorochromone and 5-methyl-2-propan-2-yloxybenzene.
Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, alkylation, and cyclization, to form the desired intermediate.
Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophilic substitution reactions may involve reagents such as sodium methoxide, potassium tert-butoxide, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-2-phenylchromen-4-one: Similar structure but lacks the 5-methyl-2-propan-2-yloxyphenyl group.
3,6-Dichloro-2-(4-methylphenyl)chromen-4-one: Similar structure but has a different substituent at position 2.
Uniqueness
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one is unique due to the presence of the 5-methyl-2-propan-2-yloxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
13179-06-1 |
|---|---|
Fórmula molecular |
C19H16Cl2O3 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
3,6-dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H16Cl2O3/c1-10(2)23-16-6-4-11(3)8-14(16)19-17(21)18(22)13-9-12(20)5-7-15(13)24-19/h4-10H,1-3H3 |
Clave InChI |
BJDBZPOQIKOABZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(C)C)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


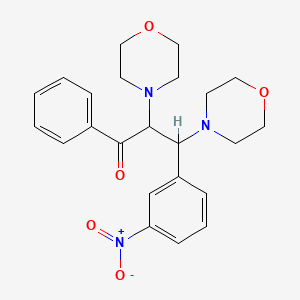
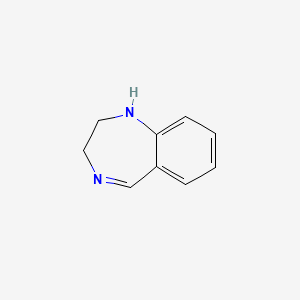
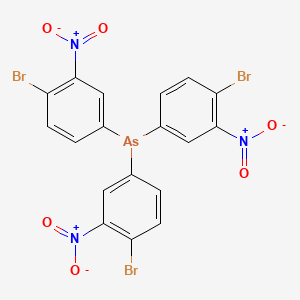
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

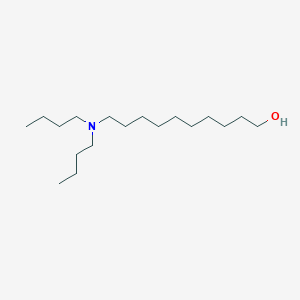
silane](/img/structure/B14726699.png)
